1-phenyl-2-(5-phenylpyrimidin-2-yl)ethanone

Description

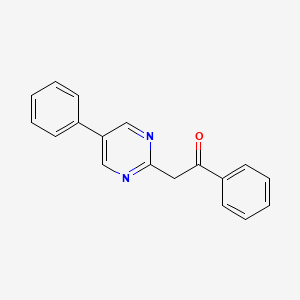

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-(5-phenylpyrimidin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c21-17(15-9-5-2-6-10-15)11-18-19-12-16(13-20-18)14-7-3-1-4-8-14/h1-10,12-13H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEBRVWKILSSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355298 | |

| Record name | Ethanone, 1-phenyl-2-(5-phenyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91459-04-0 | |

| Record name | Ethanone, 1-phenyl-2-(5-phenyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenyl 2 5 Phenylpyrimidin 2 Yl Ethanone

Retrosynthetic Analysis of the 1-Phenyl-2-(5-phenylpyrimidin-2-yl)ethanone Skeleton

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available, or easily accessible precursors. For this compound, two primary disconnection strategies are considered.

Strategy A: Disconnection of the Pyrimidine-Ethanone C-C Bond

The first approach involves the disconnection of the carbon-carbon bond between the C2 position of the pyrimidine (B1678525) ring and the methylene (B1212753) carbon of the ethanone (B97240) moiety. This leads to a 5-phenylpyrimidine (B189523) synthon with a reactive group at the C2 position (e.g., a halogen) and an acetophenone (B1666503) enolate or its equivalent. This strategy relies on the functionalization of a pre-formed pyrimidine ring.

Strategy B: Disconnection of the Pyrimidine Ring

The second major strategy involves breaking the bonds that form the pyrimidine ring itself. Following the logic of the classical Pinner synthesis, the pyrimidine ring can be disconnected into two key fragments: a three-carbon (C-C-C) unit and a nitrogen-carbon-nitrogen (N-C-N) unit. slideshare.netmdpi.com This deconstruction leads to a 1,3-dicarbonyl compound (or a synthetic equivalent) and an amidine derivative. For the target molecule, this would require a phenyl-substituted 1,3-dicarbonyl synthon and an amidine carrying the phenacyl group, such as 2-phenylacetamidine.

These two distinct retrosynthetic pathways form the basis for the direct and indirect synthetic approaches discussed in the following sections.

Direct and Indirect Synthetic Approaches for Pyrimidine-Substituted Ethanones

Based on the retrosynthetic analysis, the synthesis can proceed either by building the pyrimidine ring with the substituents already in place or by adding the ethanone side chain to an existing pyrimidine structure.

Pyrimidine Ring Construction via Cyclocondensation Reactions

This direct approach focuses on forming the heterocyclic core through the reaction of acyclic precursors. Cyclocondensation reactions are among the most common and versatile methods for pyrimidine synthesis, involving the combination of a three-carbon dielectrophile with a dinucleophile like an amidine, urea, or guanidine (B92328). slideshare.netslideshare.net

Chalcones, or α,β-unsaturated ketones, are valuable precursors for the synthesis of various heterocyclic systems, including pyrimidines. nih.govjchemrev.com The synthesis of chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a benzaldehyde (B42025) derivative. scialert.net

Once formed, the chalcone (B49325) acts as a 1,3-dielectrophilic synthon (a Michael acceptor) that can react with a dinucleophile like guanidine or an amidine to form the six-membered pyrimidine ring. For the synthesis of a 5-phenylpyrimidine core, a potential route involves the reaction of a chalcone with an appropriate amidine. For instance, the condensation of a chalcone with benzamidine (B55565) can yield a 2,4,6-triphenylpyrimidine (B189489) derivative. While not leading directly to the target molecule, this illustrates the principle of using chalcones to install aryl substituents onto the pyrimidine ring. The specific substitution pattern of the final pyrimidine depends on the structure of both the chalcone and the amidine used. researchgate.net

Table 1: Examples of Pyrimidine Synthesis from Chalcones

| Chalcone Precursor | Amidine/Urea Source | Base/Catalyst | Solvent | Product Type | Reference(s) |

| Substituted Chalcones | Guanidine Hydrochloride | Silver Oxide | Isopropanol | 2-Amino-4,6-diarylpyrimidines | researchgate.net |

| Substituted Chalcones | Urea | Potassium Hydroxide | Ethanol | 4,6-Diarylpyrimidin-2(1H)-ones | jchemrev.com |

| Acetophenone + Benzaldehyde | Thiourea | Potassium Hydroxide | Ethanol | 4,6-Diarylpyrimidine-2(1H)-thiones | jchemrev.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical route to complex molecules. acs.orgijper.org Several MCRs have been developed for the synthesis of substituted pyrimidines.

One notable sustainable approach involves an iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted pyrimidines. acs.orgorganic-chemistry.org Another strategy is the three-component coupling of functionalized enamines, an orthoester (like triethyl orthoformate), and ammonium (B1175870) acetate, which provides access to various 4,5-disubstituted pyrimidines. ijper.org These MCRs highlight the modularity and efficiency of building the pyrimidine core from simple, readily available starting materials.

Table 2: Overview of Multi-Component Reactions for Pyrimidine Synthesis

| Component 1 | Component 2 | Component 3 (+ others) | Catalyst/Conditions | Product Type | Reference(s) |

| Amidine | Alcohol 1 | Alcohol 2, Alcohol 3 | Iridium-pincer complex, KOH | Polysubstituted pyrimidines | acs.orgorganic-chemistry.org |

| Enamine | Triethyl orthoformate | Ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidines | ijper.org |

| Aldehyde | β-Keto ester | s-Methylisourea | One-pot reaction | Dihydropyrimidines | nih.gov |

| 5-Aminotetrazole | Aldehyde | 1,3-Dicarbonyl compound | Microwave, Water | Dihydrotetrazolo[1,5-a]pyrimidines | nih.gov |

Functionalization of Pre-formed Pyrimidine Cores with Ethanone Moieties

This indirect or convergent approach involves the synthesis of a suitably substituted pyrimidine ring, followed by the introduction of the phenacyl group (-CH₂COPh). A key intermediate for this strategy would be a 5-phenylpyrimidine bearing a leaving group, such as a halogen, at the C2 position (e.g., 2-chloro-5-phenylpyrimidine). The C2 position in 2-halopyrimidines is activated toward nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms. zenodo.org

The introduction of the phenacyl group can be achieved through C-C bond formation at the C2 position of the pyrimidine ring. Two primary methods are applicable: nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SₙAr): The SₙAr reaction is a plausible pathway where the enolate of acetophenone acts as the nucleophile, displacing a halide from the C2 position of a 5-phenylpyrimidine ring. zenodo.orgyoutube.com The reaction typically requires a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate the ketone enolate in a non-hydroxylic solvent like THF. nih.gov This enolate then attacks the electron-deficient C2 position of the pyrimidine, leading to the formation of the desired C-C bond. The reactivity of halopyrimidines in SₙAr reactions is well-established, with the C2 and C4 positions being particularly susceptible to nucleophilic attack. zenodo.orgnih.gov

Palladium-Catalyzed α-Arylation of Ketones: A more modern and versatile alternative is the palladium-catalyzed α-arylation of ketones, a reaction extensively developed by the groups of Buchwald and Hartwig. st-andrews.ac.uknih.gov This method allows for the coupling of a ketone enolate with an aryl or heteroaryl halide. organic-chemistry.org In this context, 2-chloro-5-phenylpyrimidine (B1268893) would serve as the heteroaryl halide, and acetophenone would be the ketone component. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a Pd(II) precatalyst, and requires a bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand and a base (e.g., NaOtBu). st-andrews.ac.ukresearchgate.netorganic-chemistry.org This methodology is known for its broad substrate scope and tolerance of various functional groups. nih.govorganic-chemistry.org

Table 3: Conditions for Palladium-Catalyzed α-Arylation of Ketones

| Aryl Halide | Ketone | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temperature (°C) | Reference(s) |

| Aryl Bromides/Chlorides | Aryl Ketones | [Pd(IHept)(acac)Cl]₂ / IHept | NaOtBu | Toluene | 100 | st-andrews.ac.uk |

| Aryl Halides | Aryl/Alkyl Ketones | (SIPr)Pd(Py)Cl₂ | NaOtBu | Dioxane | 80-100 | researchgate.net |

| Nitroarenes | Ketones | Pd(OAc)₂ / BrettPhos | K₃PO₄·3H₂O | Cyclohexane | 130 | organic-chemistry.org |

| Aryl Chlorides/Bromides | Malonates/Cyanoesters | Pd(OAc)₂ / Hindered Phosphines | NaOtBu / Cs₂CO₃ | Toluene | RT-100 | organic-chemistry.org |

Application of Selective Alkylation and Acylation Reactions

Selective alkylation and acylation reactions are fundamental strategies for the synthesis of pyrimidine derivatives. In the context of this compound, these reactions could be employed to introduce the phenacyl group onto a pre-existing 5-phenylpyrimidine scaffold. The success of this approach hinges on the regioselective functionalization of the pyrimidine ring.

One hypothetical pathway involves the nucleophilic substitution of a suitable leaving group on a 2-substituted-5-phenylpyrimidine. For instance, a 2-halopyrimidine could react with the enolate of acetophenone. The regioselectivity of such reactions is crucial, as pyrimidine rings possess multiple reactive sites.

A study on the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones highlights the challenges and strategies in achieving regioselectivity in pyrimidine chemistry. nih.gov While this research focuses on O-alkylation, the principles of controlling reactivity at different positions of the pyrimidine ring are broadly applicable. For the synthesis of the target compound, a C-alkylation is required. This could be achieved by generating a carbanion from a suitable precursor, which then attacks the pyrimidine ring.

Another approach could involve the acylation of a 2-methyl-5-phenylpyrimidine (B3261769) derivative. Deprotonation of the methyl group to form a nucleophile, followed by reaction with a benzoylating agent like benzoyl chloride, would yield the desired ketone.

Table 1: Hypothetical Alkylation/Acylation Reaction Conditions

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Potential Outcome |

| 2-Chloro-5-phenylpyrimidine | Acetophenone | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | C-alkylation to form the target compound |

| 2-Methyl-5-phenylpyrimidine | Benzoyl Chloride | n-Butyllithium | Diethyl ether | Acylation to form the target compound |

Transition Metal-Catalyzed Coupling Reactions for Constructing C-C and C-N Bonds

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds and are widely used in the synthesis of substituted heterocycles, including pyrimidines. nih.govrsc.org For the synthesis of this compound, these methods could be instrumental in constructing the 5-phenylpyrimidine core.

A plausible strategy involves a Suzuki coupling reaction to form the C-C bond between the pyrimidine ring and the phenyl group at the C-5 position. This would typically involve the reaction of a 5-halopyrimidine with phenylboronic acid in the presence of a palladium catalyst. Subsequently, the phenylethanone moiety could be introduced at the C-2 position.

Alternatively, a one-pot, sequential palladium-catalyzed reaction could be envisioned. mdpi.com For instance, a dihalopyrimidine, such as 2,5-dichloropyrimidine, could first undergo a selective coupling reaction at the 5-position with phenylboronic acid, followed by a second coupling reaction at the 2-position with a suitable organometallic reagent bearing the phenylethanone group.

The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity in these coupling reactions. nih.gov Various palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and copper catalysts have been employed in the synthesis of complex nitrogen-containing heterocycles. mdpi.com

Table 2: Potential Transition Metal-Catalyzed Coupling Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Potential Bond Formed |

| Suzuki Coupling | 5-Bromo-2-(substituted)pyrimidine | Phenylboronic acid | Pd(PPh3)4 | C5-phenyl bond |

| Sonogashira Coupling | 2-Iodo-5-phenylpyrimidine | Phenylacetylene | Pd/Cu catalyst | C2-alkynyl bond (followed by hydration) |

| Buchwald-Hartwig Amination | Not directly applicable for C-C bond formation in this context |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrimidine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.innih.govpowertechjournal.com These principles can be applied to the hypothetical synthetic routes for this compound.

Key green chemistry approaches relevant to pyrimidine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in

Catalysis: Employing catalysts, including reusable heterogeneous catalysts, to improve reaction efficiency and reduce waste. powertechjournal.com

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted or ultrasound-assisted synthesis to shorten reaction times and reduce energy consumption. powertechjournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a prime example of this principle. rasayanjournal.co.in

For the synthesis of this compound, a green approach might involve a one-pot, multicomponent reaction catalyzed by a recyclable solid acid catalyst, performed under solvent-free conditions or in a green solvent. Microwave-assisted transition metal-catalyzed coupling reactions could also be employed to enhance energy efficiency and reduce reaction times.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |

| Use of Greener Solvents | Performing coupling or condensation reactions in water or ethanol. | Reduced toxicity and environmental impact. |

| Catalysis | Employing a reusable solid-supported palladium catalyst for cross-coupling reactions. | Simplified purification and catalyst recycling. |

| Energy Efficiency | Utilizing microwave irradiation for the key bond-forming steps. | Shorter reaction times and lower energy consumption. |

| Atom Economy | Designing a convergent synthesis that minimizes the formation of byproducts. | Reduced waste generation. |

Computational and Theoretical Investigations of 1 Phenyl 2 5 Phenylpyrimidin 2 Yl Ethanone

Density Functional Theory (DFT) Studies for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. Such studies provide fundamental insights into the stability, reactivity, and spectroscopic properties of a compound.

Geometry Optimization and Energetic Landscapes

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process yields crucial information on bond lengths, bond angles, and dihedral angles. The exploration of the energetic landscape can also reveal different stable conformations (isomers) and the energy barriers between them, which is essential for understanding the molecule's flexibility and preferred shapes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. espublisher.comnih.gov A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ajchem-a.com This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its intermolecular interactions.

Vibrational Frequency Calculations and Correlation with IR Spectra

Theoretical vibrational frequency calculations can predict the infrared (IR) spectrum of a molecule. By comparing the calculated frequencies and intensities with experimental IR spectra, researchers can confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. researchgate.net

Reaction Mechanism Studies through Computational Modeling

Computational modeling can be employed to elucidate the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway. This provides a detailed understanding of the reaction kinetics and thermodynamics, which is often difficult to obtain through experimental methods alone. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties and activities of chemical compounds based on their molecular structure. By developing mathematical models that correlate structural descriptors with specific properties, QSPR can be used to estimate various chemical behaviors without the need for extensive experimental testing.

Chemical Reactivity and Transformation Studies of 1 Phenyl 2 5 Phenylpyrimidin 2 Yl Ethanone

Transformations Involving the Ethanone (B97240) Carbonyl Group (e.g., Knoevenagel Condensations, Reductions)

The carbonyl group of the ethanone moiety is a primary site for nucleophilic addition and condensation reactions.

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com In the case of 1-phenyl-2-(5-phenylpyrimidin-2-yl)ethanone, the methylene (B1212753) bridge adjacent to the carbonyl group is activated, but the carbonyl carbon itself is the electrophilic site for this reaction. It can react with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. nih.gov This reaction leads to the formation of α,β-unsaturated products, which are valuable intermediates in the synthesis of more complex molecules. wikipedia.org

Interactive Table: Potential Knoevenagel Condensation Reactions

| Active Methylene Compound | Catalyst | Expected Product |

| Malononitrile | Piperidine | 2-cyano-3-phenyl-4-(5-phenylpyrimidin-2-yl)but-2-enenitrile |

| Ethyl Cyanoacetate | Ammonium Acetate | Ethyl 2-cyano-3-phenyl-4-(5-phenylpyrimidin-2-yl)but-2-enoate |

| Diethyl Malonate | Pyridine | Diethyl 2-(2-phenyl-1-(5-phenylpyrimidin-2-yl)ethylidene)malonate |

Reductions: The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-phenyl-2-(5-phenylpyrimidin-2-yl)ethanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. blogspot.com The choice of reagent can be critical if other reducible functional groups are present. For instance, NaBH₄ is a milder reagent and would selectively reduce the ketone without affecting the pyrimidine (B1678525) or phenyl rings under standard conditions. Asymmetric reduction, for instance using baker's yeast, could potentially yield chiral alcohol products. blogspot.com

Reactions at the Pyrimidine Ring (e.g., Electrophilic Aromatic Substitutions, Nucleophilic Aromatic Substitutions if applicable)

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.net This electronic characteristic strongly influences its reactivity.

Electrophilic Aromatic Substitution (EAS): The pyrimidine ring is generally deactivated towards electrophilic attack. researchgate.net Standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are difficult and require harsh conditions. wikipedia.org If substitution does occur, it is predicted to happen at the C-5 position, which is the most electron-rich carbon. However, the presence of the phenyl group at C-5 may offer some activation, though the primary reactivity of the molecule towards electrophiles would be on the more electron-rich phenyl rings. researchgate.net

Nucleophilic Aromatic Substitution (SNA_r_): Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_), especially at the C-2, C-4, and C-6 positions. nih.govwikipedia.orgstackexchange.com For the title compound, the C-2 position is already substituted. The C-4 and C-6 positions would be the most likely sites for nucleophilic attack. stackexchange.com If a suitable leaving group (like a halide) were present at these positions on a precursor molecule, it could be displaced by a variety of nucleophiles such as amines, alkoxides, or thiolates. nih.govchemistrysteps.com For this compound itself, direct nucleophilic substitution on the ring is unlikely without prior functionalization.

Derivatization of Aromatic Phenyl Groups

The molecule contains two distinct phenyl rings, each with different susceptibility to substitution.

Benzoyl Phenyl Group: The phenyl group attached to the carbonyl (the benzoyl moiety) is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the ketone. Substituents will primarily be directed to the meta position.

C-5 Phenyl Group: The phenyl group attached to the C-5 position of the pyrimidine ring behaves more like an isolated benzene (B151609) ring. It is activated compared to the benzoyl group and will direct incoming electrophiles to the ortho and para positions.

Standard electrophilic aromatic substitution reactions can be employed to functionalize these rings. wikipedia.orgmasterorganicchemistry.com

Interactive Table: Electrophilic Aromatic Substitution on Phenyl Groups

| Reaction | Reagent | Phenyl Ring Attacked | Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | Benzoyl Phenyl | 1-(3-nitrophenyl)-2-(5-phenylpyrimidin-2-yl)ethanone |

| Nitration | HNO₃ / H₂SO₄ | C-5 Phenyl | 1-phenyl-2-(5-(4-nitrophenyl)pyrimidin-2-yl)ethanone |

| Bromination | Br₂ / FeBr₃ | C-5 Phenyl | 1-phenyl-2-(5-(4-bromophenyl)pyrimidin-2-yl)ethanone |

| Acylation | CH₃COCl / AlCl₃ | C-5 Phenyl | 1-phenyl-2-(5-(4-acetylphenyl)pyrimidin-2-yl)ethanone |

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry extends beyond just the carbonyl group.

Oxidation: Ketones are generally resistant to oxidation without breaking carbon-carbon bonds. libretexts.org However, the active methylene bridge (the CH₂ group) between the carbonyl and pyrimidine moieties could be a site for oxidation under specific conditions, potentially leading to a diketone. The pyrimidine ring itself can be oxidized, for instance by reagents like potassium permanganate, which can lead to ring-opened products or the formation of pyrimidinones. researchgate.net

Reduction: Beyond the carbonyl reduction discussed in section 5.1, the pyrimidine ring can also be reduced. Catalytic hydrogenation (e.g., using H₂/Pd) or hydride reagents under more forcing conditions can lead to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. wikipedia.orgrsc.org The phenyl rings can also be hydrogenated to cyclohexyl rings under high pressure and temperature with catalysts like rhodium or ruthenium, though this would be a much more vigorous reaction.

Photochemical Transformations and Degradation Pathways

The presence of both an aryl ketone and a pyrimidine ring suggests a rich and complex photochemistry.

Aryl Ketone Photochemistry: Aryl ketones are well-known photosensitizers. Upon absorption of UV light, the ketone can be excited to a triplet state. rsc.org This can lead to several degradation pathways, including Norrish Type I cleavage (cleavage of the bond between the carbonyl and the methylene carbon) or Norrish Type II reaction (intramolecular hydrogen abstraction from the methylene bridge if sterically feasible), which could initiate further degradation. exlibrisgroup.comrsc.org

Pyrimidine Photochemistry: Pyrimidine derivatives are also photochemically active. core.ac.uk UV irradiation can induce various transformations, including dimerization, rearrangement to Dewar isomers, or ring-opening reactions. wur.nlacs.org The specific pathway for this compound would depend on the solvent and irradiation wavelength. It is plausible that energy transfer from the excited ketone could sensitize photochemical reactions in the pyrimidine ring. The interaction between the excited states of the two chromophores (ketone and phenylpyrimidine) would likely lead to complex degradation pathways.

Advanced Methodological Considerations in Research on 1 Phenyl 2 5 Phenylpyrimidin 2 Yl Ethanone

Development of Robust and Scalable Synthetic Routes

The practical application of 1-phenyl-2-(5-phenylpyrimidin-2-yl)ethanone, a 2,5-disubstituted pyrimidine (B1678525), is contingent upon the development of synthetic routes that are not only efficient but also robust and scalable. Traditional laboratory-scale syntheses often face challenges related to yield, purity, cost-effectiveness, and safety when translated to larger-scale production. Research into the synthesis of 2,5-disubstituted pyrimidines has produced several practical, one-pot processes that offer pathways to scalability. nih.govacs.org

A common strategy involves the Suzuki coupling reaction, where a substituted bromopyrimidine is coupled with an aryl boronic acid. For instance, a 2-substituted-5-bromopyrimidine can be reacted with phenylboronic acid using a palladium catalyst, such as PdCl2(PPh3)2, in the presence of a base to yield the desired 5-phenylpyrimidine (B189523) core. epa.gov Another robust approach involves the multi-component reaction of nitriles, which can provide a variety of pyrimidine-containing compounds with diverse functional groups in a single step. nih.govacs.org The choice of catalyst, solvent, and reaction conditions is critical for optimizing these reactions for scalability, aiming for high conversion rates, minimal side-product formation, and ease of purification.

| Synthetic Strategy | Key Reagents | Catalyst/Conditions | Key Advantages for Scalability | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 2-Substituted-5-bromopyrimidine, Aryl boronic acids | PdCl2(PPh3)2, Na2CO3, Water, 80°C | High efficiency, good functional group tolerance, potential for green chemistry using aqueous media. | epa.gov |

| One-Pot Reaction from Nitriles | Functionalized nitriles, β-dicarbonyl compounds, amidines | Varies (can be catalyst-free or use Lewis acids) | Convergent synthesis, reduces intermediate isolation steps, improves overall process efficiency. | nih.govacs.org |

| Multi-component Reaction (MCR) | Aldehydes, 1,3-dicarbonyl compounds, (thio)urea derivatives | Often acid or base-catalyzed; can be facilitated by ultrasound. | High atom economy, operational simplicity, rapid assembly of complex structures. | nih.gov |

| Oxidative Annulation | Ketones, amidines, one-carbon source (e.g., N,N-dimethylaminoethanol) | Often transition-metal catalyzed (e.g., Iridium) | Direct C-H functionalization, avoids pre-functionalized starting materials. | organic-chemistry.org |

In Situ Spectroscopic Monitoring of Reactions

Understanding and optimizing the synthesis of pyrimidines requires detailed knowledge of the reaction mechanism, including the identification of transient intermediates and the kinetics of their formation and consumption. In situ spectroscopic monitoring provides a powerful tool for gaining this insight in real-time without disturbing the reaction.

Recent advancements have demonstrated the use of ultrafast multidimensional NMR spectroscopy to dynamically analyze complex organic reactions, such as the formation of alkylpyrimidines. nih.gov By developing specialized 2D NMR methods, researchers can monitor multiple spectral regions as the reaction progresses, collecting thousands of datasets over the course of the reaction. acs.org This approach has successfully confirmed previously postulated intermediates and revealed new, hitherto undetected species in pyrimidine formation pathways. acs.orgnih.gov The data gathered allows for the proposal of complete reaction mechanisms, which can involve multiple concurrent pathways. acs.org This level of mechanistic detail is invaluable for rationally optimizing reaction conditions to maximize the yield and purity of the target compound, this compound. Other techniques, such as in situ Fourier-transform infrared (FTIR) spectroscopy, can also be employed to track the concentration of reactants, products, and key functional groups throughout the synthesis. oup.com

High-Throughput Synthesis and Screening Methodologies

In drug discovery and materials science, it is often necessary to synthesize and evaluate large libraries of related compounds to identify candidates with optimal properties. High-throughput synthesis (HTS) methodologies are designed to accelerate this process by enabling the parallel or rapid sequential synthesis of many distinct molecules. For a target like this compound, HTS could be used to explore a wide range of derivatives by varying the substituents on either phenyl ring.

The principles of multi-component reactions and flow chemistry are particularly amenable to HTS. nih.govmdpi.com By automating the delivery of different starting materials (e.g., a variety of substituted benzaldehydes, β-dicarbonyl compounds, and amidines) to a series of microreactors, a diverse library of pyrimidine derivatives can be generated quickly. The small reaction volumes inherent in these systems minimize reagent consumption and waste. Following synthesis, high-throughput screening techniques can be used to rapidly assess the biological activity or physical properties of the compounds in the library, facilitating the rapid identification of structure-activity relationships. For example, libraries of novel 2-phenylpyrimidine (B3000279) derivatives have been synthesized and evaluated as potential antifungal agents, demonstrating the power of this approach. nih.gov

| Step | Methodology | Description | Key Advantage |

|---|---|---|---|

| 1. Reagent Plating | Automated Liquid Handling | Dispensing unique combinations of starting materials (e.g., substituted phenylacetones, amidines, etc.) into multi-well plates. | Speed, precision, and combinatorial diversity. |

| 2. Parallel Synthesis | Multi-well Reactor Block or Parallel Flow Reactors | Subjecting all reaction wells to controlled heating, mixing, and reaction times simultaneously. | High efficiency and consistent reaction conditions across the library. |

| 3. Work-up & Purification | Solid-Phase Extraction (SPE) or Automated Chromatography | Rapid, parallel purification of the synthesized compounds to remove excess reagents and byproducts. | Reduces purification bottlenecks, enabling faster screening. |

| 4. Analysis & Screening | LC-MS, Automated Bioassays | Confirmation of product identity and mass, followed by high-throughput screening for desired biological or physical properties. | Rapid data acquisition and identification of lead compounds. |

Microfluidic and Flow Chemistry Approaches for Synthesis

Microfluidic and continuous flow chemistry have emerged as powerful alternatives to traditional batch synthesis, offering significant advantages in control, efficiency, and safety. mdpi.com These technologies are particularly well-suited for the synthesis of heterocyclic compounds like pyrimidines. By conducting reactions in small-volume, continuous-flow reactors, precise control over parameters such as temperature, pressure, and reaction time can be achieved, leading to improved yields and selectivities. vapourtec.comresearchgate.net

The excellent heat and mass transfer in flow reactors allows for the use of highly exothermic or fast reactions that are difficult to control in large batch vessels. nih.gov This enhanced safety profile, combined with the ease of scalability (by running the reactor for longer periods or by "numbering up" with multiple reactors in parallel), makes flow chemistry an attractive platform for producing this compound on an industrial scale. mdpi.com Studies have shown that the synthesis of pyrimidine derivatives under flow conditions can lead to dramatic decreases in reaction time and improved regioselectivity compared to batch methods. vapourtec.com For example, a reaction that takes hours in a batch process can often be completed in minutes in a continuous flow system. mdpi.com

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | 9 hours | 16 minutes | mdpi.com |

| Yield | ~80-85% | ~80-85% (Comparable) | mdpi.com |

| Scalability | Difficult; requires larger glassware and poses safety risks. | Straightforward; achieved by extending run time or using parallel reactors. Up to 5.7 g/day demonstrated. | mdpi.com |

| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. | mdpi.comresearchgate.net |

| Safety | Higher risk with large volumes of reagents and exothermic reactions. | Inherently safer due to small reactor volumes and superior heat dissipation. | researchgate.net |

Q & A

Basic Research Question

- HPLC : Use a C18 column (Agilent ZORBAX Eclipse Plus) with acetonitrile/water (70:30 v/v) mobile phase at 1.0 mL/min. Monitor UV absorption at 254 nm .

- GC-MS : Confirm absence of residual solvents (e.g., DMF, THF) using a DB-1 capillary column and electron ionization .

- Elemental Analysis : Ensure carbon/hydrogen/nitrogen percentages align with theoretical values (calculated via PubChem tools) .

What are the challenges in functionalizing the pyrimidine ring while preserving the ethanone group?

Advanced Research Question

The ethanone group’s susceptibility to nucleophilic attack requires protective strategies during functionalization:

- Protection : Convert the ketone to a stable acetal using ethylene glycol and p-toluenesulfonic acid.

- Functionalization : Perform electrophilic substitution (e.g., nitration, halogenation) on the pyrimidine ring.

- Deprotection : Hydrolyze the acetal with aqueous HCl (1M) to regenerate the ethanone .

How to interpret conflicting solubility data in polar vs. nonpolar solvents?

Basic Research Question

Conflicts arise from the compound’s amphiphilic nature (polar pyrimidine vs. nonpolar phenyl groups). Methodological recommendations:

- Measure solubility in binary solvent systems (e.g., DMSO/water gradients).

- Use Hansen solubility parameters (δD, δP, δH) to predict compatibility .

- For biological assays, employ co-solvents like DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity .

What crystallographic software tools are optimal for analyzing hydrogen-bonding networks in this compound?

Advanced Research Question

- SHELXL : Refine hydrogen atom positions using riding models or independent refinement for high-resolution data .

- Mercury (CCDC) : Visualize packing diagrams and quantify intermolecular interactions (e.g., C-H···O/N distances) .

- PLATON : Validate symmetry and detect missed symmetry operations in complex crystals .

How does substituent placement on the pyrimidine ring influence the compound’s electronic properties?

Advanced Research Question

Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the pyrimidine ring reduce the HOMO-LUMO gap, enhancing luminescence. Conversely, electron-donating groups (e.g., -OCH₃) at the 2-position increase charge-transfer efficiency. These effects are quantifiable via cyclic voltammetry (oxidation/reduction potentials) and DFT-computed frontier molecular orbitals .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.